Racemic DL Form Enables Stereochemical Scrambling Not Achievable with Chiral Pure Fmoc-Ala-OH
Fmoc-DL-Ala-OH provides a 50:50 mixture of D- and L-alanine stereoisomers upon coupling, whereas Fmoc-L-Ala-OH and Fmoc-D-Ala-OH each deliver stereochemically homogeneous products . This racemic composition cannot be replicated by any single enantiomer building block. The DL designation specifically denotes the racemic mixture of both D- and L-alanine configurations, providing versatility in stereochemical studies and sequence-randomized peptide library construction [1].
| Evidence Dimension | Stereochemical composition at coupling step |
|---|---|
| Target Compound Data | 50:50 racemic mixture (D:L = 1:1) |
| Comparator Or Baseline | Fmoc-L-Ala-OH: >99% L-enantiomer; Fmoc-D-Ala-OH: >99% D-enantiomer |
| Quantified Difference | Target provides equal stereochemical distribution; chiral analogs provide single stereoisomer |
| Conditions | SPPS coupling conditions (activator-dependent) |
Why This Matters
Procurement of Fmoc-DL-Ala-OH eliminates the need to purchase and mix two separate enantiomers, reducing supply chain steps and minimizing weighing error propagation in multi-gram syntheses.
- [1] Kuujia Database. Cas no 35661-38-2 (Fmoc-DL-Ala-OH). DL-Configuration Indicates Racemic Mixture. View Source
